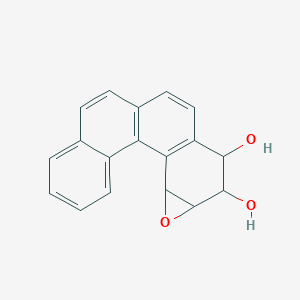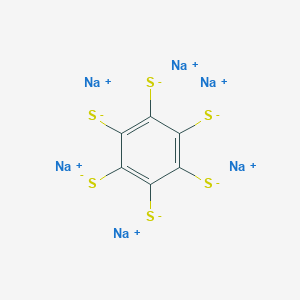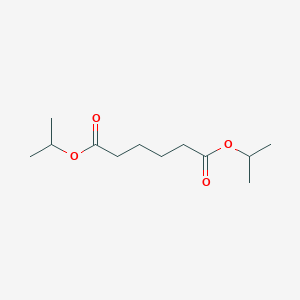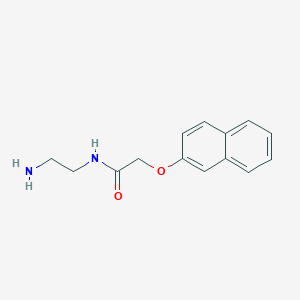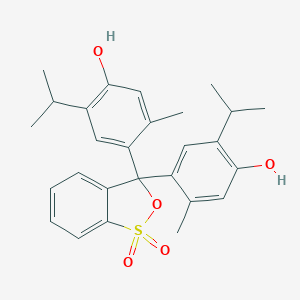
Thymol blue
Übersicht
Beschreibung
Thymol blue is an organic compound used in scientific research as a pH indicator. It is a derivative of phenol and is used to measure the acidity or alkalinity of a solution. This compound has a wide range of applications in biological and chemical laboratories, and its use is becoming increasingly popular due to its low cost and ease of use.
Wissenschaftliche Forschungsanwendungen
1. Pharmacological Properties and Therapeutic Potential
Thymol Blue has been found to exhibit a wide range of pharmacological properties such as antioxidant, anti-inflammatory, analgesic, antibacterial, antifungal, and antitumor activities. It shows therapeutic potential against various diseases at biochemical and molecular levels, primarily attributed to its anti-inflammatory and antioxidant effects (Meeran et al., 2017).
2. Mitigating Cadmium Stress in Plants
Studies have demonstrated this compound's capability to alleviate cadmium-induced growth inhibition in tobacco seedlings, suggesting its potential in triggering plant resistant responses against heavy metal toxicity (Ye et al., 2016).
3. Essential Oil Composition and Biological Activity
Research on Lippia graveolens essential oil indicates that spectral light quality significantly affects the content of this compound, with implications for its biological activity (Bueno-Durán et al., 2014).
4. Measuring Hydrogen Ion Concentration
This compound has been utilized in dilute solutions to ascertain the hydrogen ion concentration in marine organisms, indicating its application in biological and environmental research (Atkins, 1922).
5. Role in Healthcare and Cosmetic Industries
This compound, due to its antimicrobial and antioxidant properties, finds extensive use in the formulation of pharmaceuticals, nutraceuticals, and cosmeceuticals. Its applications cover treatment of disorders affecting various body systems (Salehi et al., 2018).
6. Analytical Applications
This compound is employed in the indirect visible detection of inorganic and organic analyte cations, showcasing its utility in chemical analysis and research (Walker, 1992).
7. This compound in Sol–Gel Matrix
It is used in the preparation of silica doping for pH sensing, indicating its role in the development of solid pH sensors (Zaggout et al., 2006).
Wirkmechanismus
Thymol blue’s effects are largely attributed to its anti-inflammatory (via inhibiting recruitment of cytokines and chemokines), antioxidant (via scavenging of free radicals, enhancing the endogenous enzymatic and non-enzymatic antioxidants and chelation of metal ions), and antihyperlipidemic (via increasing the levels of high-density lipoprotein cholesterol and decreasing the levels of low-density lipoprotein cholesterol in the circulation and membrane stabilization) (via maintaining ionic homeostasis) effects .
Safety and Hazards
Thymol blue may cause irritation and its toxicological properties have not been fully investigated . It is harmful if swallowed and is only hazardous when percent values are above 10% . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, avoid ingestion and inhalation, and avoid dust formation .
Biochemische Analyse
Biochemical Properties
Thymol blue plays a significant role in biochemical reactions, particularly as a pH indicator. It interacts with various enzymes, proteins, and other biomolecules by changing its color in response to the pH of the environment. This interaction is crucial for monitoring and analyzing biochemical processes that involve pH changes. For example, this compound can be used to study enzyme kinetics, where the enzyme activity leads to changes in pH, which can be detected by the color change of this compound .
Cellular Effects
This compound influences various cellular processes by acting as a pH indicator. It helps in monitoring the pH changes within cells, which is essential for understanding cellular metabolism, cell signaling pathways, and gene expression. The compound’s ability to indicate pH changes makes it valuable in studying cellular environments and their effects on cell function. This compound has been used in research to observe the impact of pH on cellular activities, such as enzyme activity and metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to change color based on the pH of the environment. At a molecular level, this compound undergoes structural changes that result in different colors at different pH levels. In acidic conditions, this compound exists in a red form, while in alkaline conditions, it transitions to a blue form. These color changes are due to the protonation and deprotonation of the compound, which alters its electronic structure and absorption properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under normal laboratory conditions, but prolonged exposure to light and air can lead to its degradation. This degradation can affect its color-changing properties and, consequently, its effectiveness as a pH indicator. Long-term studies have shown that this compound maintains its functionality for extended periods when stored properly, but its performance can diminish if not handled correctly .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. Studies have shown that this compound can be used safely at low concentrations, but higher doses may lead to toxic or adverse effects. In animal models, this compound has been used to study its impact on various physiological processes, including its role as a pH indicator in biological fluids. It is essential to determine the appropriate dosage to avoid any potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to pH regulation and monitoring. It interacts with enzymes and cofactors that play a role in maintaining cellular pH balance. The compound’s ability to indicate pH changes makes it valuable in studying metabolic flux and metabolite levels in different biological systems. This compound’s interactions with metabolic pathways help researchers understand the dynamics of cellular metabolism and its regulation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s solubility in alcohol and dilute alkali solutions aids in its distribution within biological systems. This compound’s localization and accumulation within cells are influenced by its interactions with cellular components, which determine its effectiveness as a pH indicator .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function as a pH indicator. It can be directed to specific compartments or organelles within the cell, depending on the targeting signals and post-translational modifications it undergoes. This compound’s ability to localize within different subcellular regions allows researchers to study pH changes in specific cellular environments, providing insights into the compartmentalization of cellular processes .
Eigenschaften
IUPAC Name |
4-[3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-5-methyl-2-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O5S/c1-15(2)19-13-22(17(5)11-24(19)28)27(21-9-7-8-10-26(21)33(30,31)32-27)23-14-20(16(3)4)25(29)12-18(23)6/h7-16,28-29H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZSXZWFJHEZBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4C)O)C(C)C)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62625-21-2 (mono-hydrochloride salt) | |
| Record name | Thymol blue | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5058800 | |
| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brownish-green crystals available as pure compound, soluble monosodium salt, and dilute solutions; [CHEMINFO] | |
| Record name | Thymol blue | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1982 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
76-61-9 | |
| Record name | Thymol blue | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thymol blue | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymol blue | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thymol blue | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THYMOL BLUE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YB4804L4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




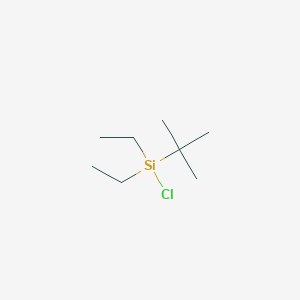
![4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate](/img/structure/B33850.png)
